molecular formula C64H95N19O13 B13735552 2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B13735552
M. Wt: 1338.6 g/mol
InChI Key: PVNQRMOWAXFQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid" is a highly complex molecule featuring:

  • Pyrrolidine and octahydroindole rings, contributing to conformational rigidity and stereochemical complexity .
  • Dihydroindenyl groups, which may enhance lipophilicity and influence receptor binding .

This compound’s structural intricacy aligns with bioactive peptides or enzyme inhibitors, though its exact biological role remains uncharacterized in the provided evidence.

Properties

Molecular Formula

C64H95N19O13

Molecular Weight

1338.6 g/mol

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C64H95N19O13/c65-42(16-7-21-72-62(66)67)53(87)76-43(17-8-22-73-63(68)69)58(92)81-24-10-20-47(81)59(93)82-32-41(85)30-48(82)55(89)75-31-50(86)79-51(39-25-34-11-1-2-12-35(34)26-39)57(91)78-45(33-84)54(88)80-52(40-27-36-13-3-4-14-37(36)28-40)60(94)83-46-19-6-5-15-38(46)29-49(83)56(90)77-44(61(95)96)18-9-23-74-64(70)71/h1-4,11-14,38-49,51-52,84-85H,5-10,15-33,65H2,(H,75,89)(H,76,87)(H,77,90)(H,78,91)(H,79,86)(H,80,88)(H,95,96)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)

InChI Key

PVNQRMOWAXFQHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the process starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Detailed reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Industrial production may also involve the use of specialized equipment and techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Each type of reaction involves specific reagents and conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the nature of the compound and its targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide-Based Analogues

Example: "Lys-Val-Ile-Leu-Phe" (CAS 103404-59-7)
Property Target Compound Lys-Val-Ile-Leu-Phe
Molecular Weight ~1500–2000 Da (estimated) 694.82 Da
Key Functional Groups Guanidine, dihydroindenyl, hydroxyl Amino acids (lysine, valine, isoleucine, etc.)
Bioactivity Hypothesized enzyme inhibition Antimicrobial, cell-penetrating peptide
Solubility Moderate (polar groups) High (hydrophilic amino acids)

Structural Insights :

  • The target compound’s guanidine groups enhance hydrogen-bonding capacity compared to standard peptide bonds in Lys-Val-Ile-Leu-Phe .
  • Dihydroindenyl groups may confer greater membrane permeability than phenylalanine’s aromatic ring in Lys-Val-Ile-Leu-Phe .

Guanidine-Containing Derivatives

Example: "(2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid"
Property Target Compound Diphenylethoxy-Guanidine Derivative
Guanidine Positioning Multiple (pentanoyl branches) Single (terminal position)
Aromatic Motifs Dihydroindenyl Diphenylmethane
Potential Applications Enzyme inhibition (speculative) Antiviral, anticancer

Key Differences :

  • Multiple guanidine groups in the target compound may amplify electrostatic interactions with nucleic acids or phosphorylated proteins .

Pyrrolidine-Ring-Containing Compounds

Example: "2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid"
Property Target Compound Pyrrolidine-Guanidine Hybrid
Ring Systems Pyrrolidine, octahydroindole Pyrrolidine (multiple)
Hydrogen-Bonding Sites High (hydroxyl, guanidine) Moderate (guanidine, amide)
Synthetic Complexity Extreme (multiple stereocenters) High (branched pyrrolidine chains)

Comparison :

  • Both compounds’ guanidine-rich structures suggest utility in disrupting protein-protein interactions .

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